Quinolin-2-ylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Suzuki-Miyaura Coupling: QBA serves as a valuable building block in the Suzuki-Miyaura coupling reaction, a versatile method for constructing carbon-carbon bonds. The boron atom in QBA readily reacts with various organic electrophiles in the presence of a palladium catalyst, enabling the synthesis of complex organic molecules with quinoline moieties [].

Medicinal Chemistry:

- Drug Discovery: The quinoline scaffold is prevalent in numerous biologically active molecules, including several clinically approved drugs. QBA serves as a precursor for the synthesis of diverse quinoline-based derivatives with potential therapeutic applications []. Researchers explore the potential of QBA derivatives to target various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Material Science:

- Organic Electronics: QBA derivatives exhibit interesting optoelectronic properties, making them potential candidates for various applications in organic electronics. Researchers are investigating the use of QBA derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [].

Anion-Binding Catalysis:

- Development of Catalysts: QBA can be employed in the development of catalysts for anion-binding reactions. The Lewis acidic boron atom in QBA can interact with various anions, enabling the design of catalysts for selective anion recognition and activation [].

Fluorescent Probes:

- Biomolecule Detection: QBA derivatives can be functionalized with fluorophores to create fluorescent probes for the detection of biomolecules. The unique properties of QBA, such as its ability to bind to specific targets, can be harnessed to develop selective and sensitive probes for various biological applications [].

Quinolin-2-ylboronic acid is an organoboron compound characterized by the presence of a quinoline moiety and a boronic acid functional group. It has the chemical formula C₉H₈BNO₂ and is recognized for its versatility in organic synthesis, particularly in the formation of carbon-boron bonds. The compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical transformations, especially in cross-coupling reactions like the Suzuki-Miyaura coupling .

While detailed safety data is limited, some general precautions are recommended when handling quinolin-2-ylboronic acid:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Handle the compound in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store in a cool, dry place away from incompatible materials.

- Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows the coupling of aryl or vinyl boronic acids with electrophiles, facilitating the formation of biaryl compounds. Quinolin-2-ylboronic acid serves as an effective coupling partner due to its ability to form stable complexes with palladium .

- C-H Functionalization: Quinolin-2-ylboronic acid can be used in direct functionalization reactions, enabling the modification of quinones and other substrates under mild conditions .

- Formation of Boronates: The compound can be oxidized to form quinolin-2-yl dihydrogen borate, which is useful in sensing applications, particularly for detecting hydrogen peroxide .

Quinolin-2-ylboronic acid exhibits potential biological activity, particularly as a pharmacophore in drug development. Its derivatives have been investigated for their efficacy against various biological targets, including kinases involved in cancer progression. For instance, compounds derived from quinolin-2-ylboronic acid have shown promise as inhibitors of homeodomain-interacting protein kinase 2, which is implicated in fibrosis and cancer .

Additionally, research has indicated that derivatives of quinolin-2-ylboronic acid may function as fluorescent probes for biological imaging applications, particularly in detecting reactive oxygen species like hydrogen peroxide .

The synthesis of quinolin-2-ylboronic acid typically involves several strategies:

- Pd-Catalyzed Borylation: A common method involves the borylation of chloroquinolines using bis(pinacolato)diboron as a boron source. This method allows for the introduction of boron at the 2-position of quinoline under relatively mild conditions .

- Functionalization Reactions: Quinolin-2-ylboronic acid can also be synthesized through functionalization of existing quinoline derivatives via reactions with boron reagents .

- Direct Boronation: Another approach includes direct reaction with boron trihalides or other boron-containing reagents under appropriate conditions to yield the desired boronic acid .

Quinolin-2-ylboronic acid has several applications across various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules through cross-coupling reactions.

- Fluorescent Probes: Its derivatives are utilized in developing fluorescent probes for detecting reactive oxygen species in biological systems .

- Drug Development: Compounds derived from quinolin-2-ylboronic acid are being explored as potential therapeutics targeting various diseases, including cancer and fibrosis .

Studies involving quinolin-2-ylboronic acid have focused on its interactions with biological targets and its role as a sensor. For example, research has demonstrated that its derivatives can selectively react with hydrogen peroxide, allowing for real-time monitoring of oxidative stress in living cells . Additionally, interaction studies with various kinases have highlighted its potential as a scaffold for drug development against specific therapeutic targets.

Quinolin-2-ylboronic acid shares structural similarities with other boronic acids but possesses unique features that enhance its reactivity and applicability. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Quinolinylboronic Acid | Boron at position 8 of quinoline | Often used in sensing applications and imaging |

| 4-Pyridinylboronic Acid | Boron attached to a pyridine ring | Useful in C-H activation reactions |

| 6-Bromoquinoline | Bromine substitution on quinoline | Acts as a precursor for various coupling reactions |

Quinolin-2-ylboronic acid's distinct position of the boron atom allows it to participate effectively in Suzuki reactions and other transformations that may not be feasible with other similar compounds. Its stability and reactivity make it particularly valuable in synthetic organic chemistry and medicinal chemistry applications.

Chemical Formula and Mass

Quinolin-2-ylboronic acid possesses the molecular formula C₉H₈BNO₂, representing a heterocyclic aromatic compound containing nine carbon atoms, eight hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 745784-12-7 and carries the systematic name 2-quinolinylboronic acid [1] [4] [5].

The molecular weight of quinolin-2-ylboronic acid is precisely 172.98 g/mol, calculated from the atomic masses of constituent elements [1] [2] [5]. The molecular weight breakdown demonstrates carbon contributing 108.099 u, hydrogen contributing 8.064 u, boron contributing 10.811 u, nitrogen contributing 14.007 u, and oxygen contributing 31.998 u to the total molecular mass [1] [2].

| Element | Count | Atomic Mass (u) | Mass Contribution (u) |

|---|---|---|---|

| C | 9 | 12.011 | 108.099 |

| H | 8 | 1.008 | 8.064 |

| B | 1 | 10.811 | 10.811 |

| N | 1 | 14.007 | 14.007 |

| O | 2 | 15.999 | 31.998 |

| Total | 172.98 |

Structural Representation

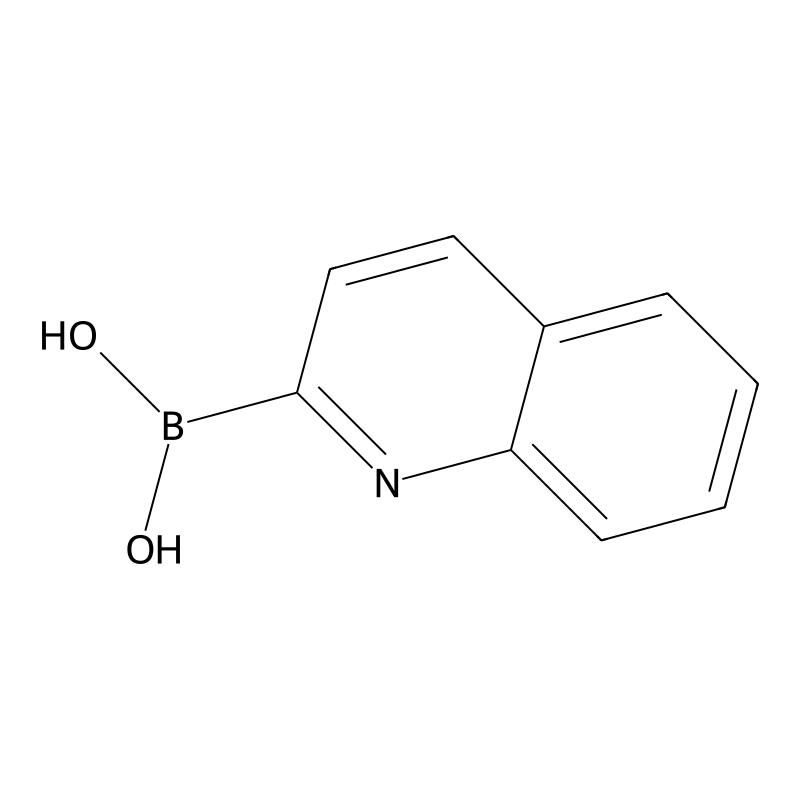

The structural representation of quinolin-2-ylboronic acid reveals a quinoline ring system substituted at the 2-position with a boronic acid functional group [1] [3] [4]. The quinoline moiety consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic heterocycle [3] [4]. The boronic acid group (-B(OH)₂) is directly attached to the carbon atom at position 2 of the quinoline ring system [1] [3].

The SMILES notation for this compound is OB(C1=NC2=CC=CC=C2C=C1)O, which describes the connectivity and arrangement of atoms within the molecule [1]. The International Chemical Identifier (InChI) code is 1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H, providing a standardized representation of the molecular structure [3] [4].

Bond Properties and Configuration

The bond properties and configuration of quinolin-2-ylboronic acid are characterized by the trigonal planar geometry around the boron center, which is typical for three-coordinate boron compounds [6]. The boron atom in the boronic acid group exhibits sp² hybridization, forming three bonds in a planar arrangement [6]. The B-O bond lengths in boronic acid derivatives typically range from 1.35 to 1.36 Å, representing the characteristic bond distance for boron-oxygen single bonds [7] [8] [6].

The quinoline ring system maintains its aromatic character with C-N bond lengths in the pyridine portion approximately 1.34 Å, consistent with aromatic nitrogen heterocycles [9]. The C-C bond lengths within the aromatic rings are approximately 1.39 Å for sp² hybridized carbons in aromatic systems [9]. The dihedral angles within the quinoline system reflect the planar nature of the fused ring structure, though substitution with the boronic acid group may introduce slight deviations from perfect planarity [10].

Physical Properties

Appearance and Morphology

Quinolin-2-ylboronic acid typically appears as a white to light yellow solid at room temperature [1] [3] [11]. The compound exists in crystalline powder form, with variations in color from white to off-white depending on purity and storage conditions [3] [11] [12]. Some commercial samples may exhibit a light yellow tint, which can develop over time due to minor oxidation or impurities [12].

The physical form is consistently described as a solid with crystalline characteristics, distinguishing it from liquid quinoline derivatives [3] [13]. The morphology of the compound is characterized by its powder-like appearance when finely divided, though larger crystals can be obtained through recrystallization processes [12] [13].

Melting Point and Thermal Behavior

The melting point of quinolin-2-ylboronic acid and related quinoline boronic acid derivatives typically falls within the range of 144°C to 159°C [14] [13]. Specifically, quinolin-6-ylboronic acid, a closely related isomer, exhibits a melting point of 155.0°C to 159.0°C, providing a reference point for the thermal behavior of quinoline boronic acid derivatives [14].

Thermal stability assessment reveals that quinoline boronic acid compounds undergo thermal decomposition at elevated temperatures [15]. The thermal behavior includes potential dehydration reactions leading to boroxine formation, particularly at temperatures above 200°C [15] [16]. Differential scanning calorimetry studies indicate endothermic transitions corresponding to melting processes, followed by decomposition at higher temperatures [15].

Solubility Profile

The solubility profile of quinolin-2-ylboronic acid reflects the combined properties of the quinoline aromatic system and the polar boronic acid functional group [11] [17]. The compound demonstrates moderate polarity, making it soluble in polar organic solvents such as methanol and dimethyl sulfoxide [11] [12]. This solubility pattern is characteristic of boronic acid derivatives, which typically exhibit enhanced solubility in polar solvents compared to their non-functionalized counterparts [16] [18].

In aqueous systems, the compound shows limited solubility, similar to other quinoline derivatives which are only slightly soluble in cold water [17] [19]. The quinoline parent compound dissolves in water to approximately 0.7% at room temperature, and similar behavior is expected for the boronic acid derivative [19]. The solubility in organic solvents is significantly higher, with good solubility observed in alcohols, ethers, and other polar organic media [17] [18].

| Solvent Type | Solubility | Reference Behavior |

|---|---|---|

| Water | Limited | Slightly soluble |

| Methanol | Good | Polar organic solvents |

| Dimethyl sulfoxide | Good | Polar organic solvents |

| Ethanol | Moderate | Alcoholic solvents |

| Non-polar solvents | Poor | Limited dissolution |

Crystal Structure

The crystal structure of quinolin-2-ylboronic acid has not been extensively characterized in the literature, though related quinoline derivatives provide insight into the expected crystalline arrangement [10]. Quinoline-containing compounds typically exhibit non-planar crystal structures with specific dihedral angles between aromatic ring systems [10]. In related quinoline derivatives, dihedral angles between quinoline and substituted rings range from 9.40° to 54.57°, depending on the nature and position of substituents [10] [20].

The crystal packing is likely influenced by hydrogen bonding interactions involving the boronic acid hydroxyl groups [10] [6]. These interactions can lead to the formation of hydrogen-bonded networks within the crystal lattice, affecting the overall stability and physical properties of the crystalline material [6]. The boronic acid functionality introduces additional intermolecular interactions that can significantly influence crystal packing arrangements compared to unsubstituted quinoline compounds [6].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectra

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for quinolin-2-ylboronic acid through both proton (¹H) and carbon-13 (¹³C) NMR techniques [21] [22]. The ¹H NMR spectrum typically exhibits aromatic proton signals in the region of 7.0 to 8.5 ppm, characteristic of the quinoline ring system [21] [22]. The quinoline protons appear as distinct multiplets reflecting the electronic environment and coupling patterns within the aromatic system [22].

The boronic acid hydroxyl protons appear as broad signals, often exchangeable with deuterated solvents [21]. The ¹³C NMR spectrum displays aromatic carbon signals in the range of 120 to 160 ppm, with the carbon bearing the boronic acid group typically appearing at a characteristic chemical shift reflecting the electron-withdrawing nature of the boron substituent [21] [22].

| NMR Type | Signal Region | Assignment |

|---|---|---|

| ¹H NMR | 7.0-8.5 ppm | Aromatic quinoline protons |

| ¹H NMR | Variable | Boronic acid OH protons |

| ¹³C NMR | 120-160 ppm | Aromatic carbon atoms |

| ¹³C NMR | ~150 ppm | Carbon bearing boronic acid |

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes for quinolin-2-ylboronic acid, including both the quinoline aromatic system and the boronic acid functional group [23] [24]. The IR spectrum typically displays B-O stretching vibrations in the range of 1300 to 1600 cm⁻¹, characteristic of boronic acid derivatives [23]. The quinoline ring system contributes C=C and C=N stretching vibrations in the aromatic region, typically appearing between 1400 and 1600 cm⁻¹ [23] [24].

Additional characteristic peaks include O-H stretching vibrations from the boronic acid hydroxyl groups, typically appearing as broad absorption bands in the 3200 to 3500 cm⁻¹ region [24]. The aromatic C-H stretching vibrations appear in the 3000 to 3100 cm⁻¹ region, while aromatic C-H bending modes contribute to the fingerprint region below 1500 cm⁻¹ [23] [24].

Mass Spectrometry

Mass spectrometry of quinolin-2-ylboronic acid provides molecular weight confirmation and fragmentation pattern information [21] [25]. The molecular ion peak appears at m/z 172.98, corresponding to the calculated molecular weight of the compound [21]. The mass spectrum typically shows the base peak at the molecular ion mass, indicating the stability of the molecular ion under standard ionization conditions [25].

Fragmentation patterns may include loss of hydroxyl groups from the boronic acid moiety, producing fragment ions at lower mass-to-charge ratios [26]. The quinoline ring system generally remains intact under mild ionization conditions, contributing to the stability of the molecular ion peak [25]. Electron ionization mass spectrometry provides additional structural information through characteristic fragmentation pathways specific to quinoline derivatives [25].

UV-Visible Spectroscopy

UV-Visible spectroscopy of quinolin-2-ylboronic acid reveals absorption characteristics typical of quinoline chromophores with additional electronic effects from the boronic acid substitution [27] [28]. The quinoline ring system exhibits π→π* transitions in the range of 250 to 350 nm, characteristic of extended aromatic conjugation [27] [28]. These transitions reflect the electronic structure of the fused benzene-pyridine system [28].

The absorption maximum typically occurs around 280 to 320 nm for quinoline derivatives, though the exact position depends on substitution patterns and solvent effects [28] [29]. The boronic acid substituent may introduce additional electronic perturbations that can shift absorption maxima compared to unsubstituted quinoline [27]. Solvent effects play a significant role in determining the exact absorption wavelengths and intensities observed in UV-Visible spectroscopy [27].

Boron Content and Analytical Methods

The boron content in quinolin-2-ylboronic acid represents 6.25% of the total molecular weight, calculated from the atomic mass of boron (10.811 u) relative to the molecular weight (172.98 u) [1] [2]. Analytical determination of boron content requires specialized techniques due to the unique properties of boron-containing compounds [30]. Traditional colorimetric methods, such as the quinalizarin method, have been adapted for boronic acid analysis [30].

Modern analytical approaches include titration methods using neutralization techniques to determine the purity of boronic acid derivatives [30]. High-performance liquid chromatography coupled with appropriate detection methods provides quantitative analysis of quinolin-2-ylboronic acid purity and related impurities [31]. Nuclear magnetic resonance spectroscopy, particularly ¹¹B NMR, offers direct analysis of the boron environment and can detect degradation products or impurities [31].

| Analytical Method | Application | Detection Range |

|---|---|---|

| Colorimetric analysis | Boron quantification | 0.001-0.005 mg |

| Neutralization titration | Purity determination | 98-110% |

| HPLC analysis | Compound purity | >95% |

| NMR spectroscopy | Structural verification | Qualitative |

| Mass spectrometry | Molecular confirmation | m/z 172.98 |

Palladium-Catalyzed Borylation of Quinoline Derivatives

Palladium-catalyzed borylation of quinoline derivatives represents a fundamental synthetic approach for introducing boronic acid functionality into quinoline scaffolds [1] [2] [3]. The most commonly employed palladium catalysts include palladium acetate, bis(triphenylphosphine)palladium dichloride, and palladium acetylacetonate complexes. These catalytic systems enable efficient carbon-hydrogen bond activation and subsequent borylation at various positions of the quinoline ring system [1] [4] [5].

The reaction mechanism involves oxidative addition of the palladium catalyst to the quinoline substrate, followed by transmetallation with the borylating agent and reductive elimination to regenerate the active catalyst [4] [6]. Temperature optimization studies indicate that reactions typically proceed at 80-150°C, with higher temperatures generally improving reaction rates but potentially compromising regioselectivity [3] [5]. Solvent selection plays a crucial role in these transformations, with tetrahydrofuran and 1,4-dioxane emerging as preferred choices due to their coordinating properties and thermal stability [2] [3].

Ligand effects significantly influence both reactivity and selectivity in palladium-catalyzed quinoline borylation. Electron-rich quinoline-based ligands have been identified as particularly effective promoters for carbon-hydrogen borylation reactions [4]. The quinoline ligand effectively promotes palladium-catalyzed borylation of carbon bonds, enabling borylation of primary beta-carbon bonds in carboxylic acid derivatives as well as secondary carbon bonds in various carbocyclic ring systems [4].

Base selection critically impacts reaction outcomes, with potassium acetate and potassium phosphate tribasic commonly employed due to their ability to facilitate transmetalation while minimizing undesired side reactions [2] [3] [7]. Recent mechanistic studies have revealed that carboxylate anions can exhibit inhibitory effects on the catalytic cycle, leading to optimization of lipophilic bases such as potassium 2-ethyl hexanoate for improved efficiency [7].

Using Bis(pinacolato)diboron as Borylating Agent

Bis(pinacolato)diboron has emerged as the preferred borylating reagent for quinoline functionalization due to its stability, commercial availability, and excellent reactivity profile [2] [3] [8]. This diboron reagent enables efficient installation of pinacol boronate ester groups, which serve as versatile synthetic intermediates for subsequent cross-coupling reactions [2] [9].

The use of bis(pinacolato)diboron in quinoline borylation requires careful optimization of reaction conditions to achieve optimal yields and selectivity [2] [3]. Studies have demonstrated that chloroquinolines generally perform better than bromoquinolines under standard reaction conditions, with chlorinated substrates providing higher yields and reduced formation of dehalogenation byproducts [2]. The optimal stoichiometry typically involves 1.5 equivalents of bis(pinacolato)diboron relative to the quinoline substrate, providing sufficient excess to drive the reaction to completion while minimizing reagent waste [2].

Recent developments have shown that palladium-catalyzed carbon-4 borylation of structurally complex chloroquinolines with bis(pinacolato)diboron can proceed under relatively simple and efficient conditions without requiring external ligands [2] [3]. This methodology demonstrates excellent functional group tolerance, accommodating electron-donating, electron-neutral, and electron-withdrawing substituents on the quinoline ring system [2]. The developed protocol enables gram-scale synthesis with yields ranging from 45-82%, making it suitable for both laboratory and preparative applications [2].

Temperature control proves critical for successful bis(pinacolato)diboron-mediated borylation, with optimal conditions typically ranging from 80-120°C [2] [3]. Lower temperatures may result in incomplete conversion, while excessive temperatures can lead to decomposition of the borylating agent or formation of undesired side products [2]. The reaction atmosphere must be maintained under inert conditions to prevent oxidation of the palladium catalyst and bis(pinacolato)diboron reagent [2] [3].

From 3-Bromoquinoline with Aryl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction between 3-bromoquinoline derivatives and aryl boronic acids provides an efficient route for constructing carbon-carbon bonds at the 3-position of quinolines [10] [11] [12]. This methodology enables the introduction of diverse aryl substituents, significantly expanding the structural diversity of accessible quinoline derivatives [10] [11].

Optimization studies for 3-bromoquinoline coupling reactions have revealed important trends regarding catalyst and ligand selection [12]. Electron-rich dialkylbiarylphosphine ligands demonstrate superior performance compared to other phosphine ligands, particularly when using unstable boronic acids as coupling partners [12]. The enhanced performance of these ligands has been attributed to their ability to promote rapid oxidative addition and facilitate efficient transmetalation to palladium complexes [12].

The coupling of 3-bromoquinoline with aryl boronic acids typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium or palladium dichloride complexes with appropriate phosphine ligands [10] [11] [12]. Reaction conditions generally involve heating the substrates in the presence of a base such as potassium carbonate or potassium hydrogen carbonate in solvents like dimethylformamide or dioxane-water mixtures [10] [11]. Temperature requirements typically range from 130-150°C, with reaction times varying from 1.5 to 12 hours depending on the specific substrates and conditions employed [10] [11].

Base selection significantly influences reaction outcomes, with potassium carbonate and cesium carbonate providing optimal results for most substrates [10] [11] [12]. The base serves multiple roles in the reaction mechanism, including activation of the boronic acid for transmetalation and neutralization of acid byproducts formed during the catalytic cycle [12]. Careful optimization of base loading prevents over-basic conditions that could lead to competitive side reactions or substrate decomposition [12].

C-4 Borylation of Chloroquinolines

The carbon-4 position of quinolines presents unique synthetic challenges due to steric hindrance and electronic effects associated with the nitrogen heterocycle [2] [3] [13]. Recent methodological advances have enabled efficient palladium-catalyzed borylation at this hindered position using bis(pinacolato)diboron as the borylating agent [2] [3].

The development of carbon-4 borylation methodology has addressed several synthetic challenges, including the presence of nitrogen heterocycles that can coordinate to palladium catalysts, the hindered nature of the carbon-4 position, and the potential formation of nitrogen-boron adducts that could deactivate the catalyst system [2]. Successful protocols typically employ bis(triphenylphosphine)palladium dichloride as the catalyst without requiring external ligands, simplifying the reaction setup and reducing costs [2].

Substrate scope studies demonstrate excellent tolerance for various functional groups, including ester groups at the carbon-3 position, methoxy substituents, and trifluoromethyl groups [2]. The methodology accommodates both electron-donating and electron-withdrawing substituents, providing yields ranging from 45-75% depending on the specific substrate and reaction conditions [2]. Chloroquinolines generally outperform bromoquinolines in these transformations, exhibiting higher yields and reduced formation of dehalogenation byproducts [2].

Optimization of carbon-4 borylation reactions reveals the importance of solvent selection, with 1,4-dioxane emerging as the preferred medium due to its coordinating properties and thermal stability [2]. Base selection favors potassium acetate over stronger bases such as potassium phosphate tribasic or cesium carbonate, as weaker bases minimize competitive side reactions while still facilitating the required transmetalation step [2]. Catalyst loading optimization demonstrates that 2 mol% palladium catalyst provides optimal efficiency, with higher loadings offering minimal improvement in yield [2].

Other Synthetic Routes

Beyond the primary methodologies outlined above, several alternative synthetic routes provide access to quinolin-2-ylboronic acid and related derivatives [14] [15] [16] [17]. These approaches offer complementary selectivity patterns and may prove advantageous for specific synthetic applications or substrate classes [16] [17] [18].

Iridium-catalyzed carbon-hydrogen borylation represents a powerful alternative to palladium-based methods, offering distinct regioselectivity patterns and mild reaction conditions [16] [17] [5] [18]. Iridium catalysts, particularly those based on [Ir(OMe)(cod)]2 complexes with appropriate ligands, enable site-selective borylation at the carbon-8 position of quinolines [16] [5] [18]. These reactions typically proceed at lower temperatures (80-120°C) and demonstrate excellent functional group tolerance [16] [5].

Heterogeneous catalytic systems offer advantages for large-scale applications, including simplified catalyst recovery and reduced metal contamination in products [5] [18]. Silica-supported cage-type monophosphane ligand systems with iridium have demonstrated high efficiency for site-selective carbon-8 borylation of quinolines [5] [18]. These heterogeneous systems maintain high activity over multiple reaction cycles and facilitate straightforward product isolation [5].

Metal-free borylation approaches have been developed using boron-containing reagents under photochemical or thermal activation conditions [15] [19]. These methods eliminate the need for expensive transition metal catalysts and may offer environmental advantages for large-scale production [15]. However, they typically require more forcing conditions and may exhibit limited substrate scope compared to metal-catalyzed alternatives [15].

One-pot sequential reactions combining borylation with subsequent cross-coupling provide efficient access to complex quinoline derivatives in a single synthetic operation [10] [11] [20]. These tandem processes minimize isolation and purification steps, improving overall synthetic efficiency and reducing waste generation [10] [20]. However, optimization of these multi-step processes requires careful balancing of conditions to ensure compatibility of all reaction components [10] [20].

Industrial Scale Production and Process Optimization

Industrial scale production of quinolin-2-ylboronic acid requires comprehensive optimization of reaction parameters to achieve economic viability and environmental sustainability [21] [7]. Key considerations include catalyst cost reduction, solvent recovery and recycling, energy efficiency optimization, and waste stream minimization [7].

Catalyst cost reduction strategies focus on minimizing palladium loading while maintaining acceptable reaction rates and yields [7]. Recent developments have demonstrated that loadings as low as 0.5-2 mol% palladium can provide satisfactory results when combined with optimized ligand systems and reaction conditions [7]. Catalyst recycling and recovery systems have been implemented to further reduce metal costs and minimize environmental impact [7].

Process intensification approaches, including continuous flow chemistry and microreactor technology, offer significant advantages for industrial quinoline borylation [21] [22]. These technologies enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to traditional batch processes [21]. Continuous processing also facilitates real-time monitoring and quality control, ensuring consistent product quality [21].

Solvent selection and recovery represent critical economic and environmental considerations for industrial processes [7]. High-boiling coordinating solvents such as 1,4-dioxane and tetrahydrofuran require efficient distillation and recycling systems to achieve economic viability [7]. Alternative solvent systems, including aqueous-organic biphasic systems and ionic liquids, have been investigated to reduce environmental impact and simplify product isolation [7].

Energy efficiency optimization focuses on developing lower-temperature processes and implementing effective heat integration strategies [7] [22]. Recent advances in catalyst development have enabled borylation reactions at temperatures as low as 35°C, significantly reducing energy requirements compared to traditional high-temperature processes [7]. Heat recovery systems and process integration further improve overall energy efficiency [7].

Quality control and process monitoring systems ensure consistent product quality and enable rapid identification of process deviations [21]. Automated sampling and in-line analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, provide real-time feedback on reaction progress and product purity [21]. These monitoring systems facilitate process optimization and ensure compliance with pharmaceutical and chemical industry quality standards [21].

Purification Techniques

Effective purification of quinolin-2-ylboronic acid requires specialized techniques that account for the compound's unique chemical properties, including its tendency to form hydrogen-bonded complexes and its sensitivity to oxidative conditions [23] [24] [25]. Multiple purification strategies have been developed to achieve the high purity levels required for pharmaceutical and research applications [23] [24].

Column chromatography using silica gel remains the most widely employed purification technique for laboratory-scale quinoline boronic acid synthesis [23] [24]. Typical elution systems employ ethyl acetate-hexane gradients, with the specific composition optimized based on the substitution pattern of the quinoline derivative [24]. Care must be taken to use freshly prepared silica gel and to maintain anhydrous conditions to prevent hydrolysis of sensitive boronic ester groups [23] [24].

Crystallization techniques offer significant advantages for larger-scale purification, providing high purity products with excellent recovery yields [23] [25]. Suitable crystallization solvents include ethanol, methanol, and acetonitrile, with the choice depending on the specific quinoline derivative and desired crystal form [23] [25]. Cooling crystallization and anti-solvent precipitation techniques have been successfully employed to achieve purity levels exceeding 98% [23] [25].

Salt formation and regeneration protocols provide a robust approach for purification of quinoline boronic acids [23] [25]. Formation of hydrochloride salts followed by neutralization with sodium hydroxide enables efficient removal of organic impurities and metal contaminants [23] [25]. This approach proves particularly valuable for industrial-scale purification due to its simplicity and scalability [23] [25].

pH-controlled precipitation techniques exploit the amphoteric nature of quinoline boronic acids to achieve selective purification [23] [25]. Adjustment of solution pH to 2-3 results in precipitation of the target compound while maintaining impurities in solution [23] [25]. Subsequent filtration and washing provide products with purities typically ranging from 94-97% [23] [25].

Aqueous extraction protocols enable efficient separation of quinoline boronic acids from organic impurities and catalyst residues [23] [24]. Ethyl acetate-water biphasic systems with pH adjustment facilitate selective extraction of the product into the organic phase [23]. Multiple extraction cycles may be required to achieve complete recovery, but this approach offers excellent scalability for industrial applications [23].

Advanced purification techniques, including high-performance liquid chromatography and recrystallization from mixed solvent systems, provide access to ultra-high purity products required for specialized applications [23] [24]. These methods typically achieve purities exceeding 99% but may be economically justified only for high-value applications due to increased complexity and cost [23] [24].

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant